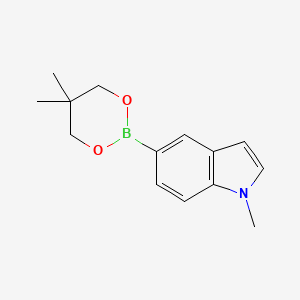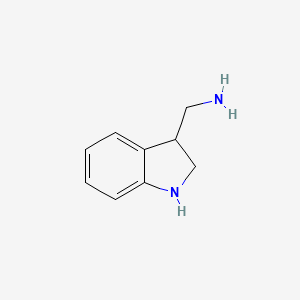
3-(Aminomethyl)indoline
Overview
Description
3-(Aminomethyl)indoline is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of indoline, a significant heterocyclic system in natural products and drugs . This compound is a key intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The synthesis of indolines, including 3-(Aminomethyl)indoline, can be achieved through various methods. One of the most direct methods for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group . Other methods include the use of an alkene-tethered amine-electrophile in a reaction that allows for a rapid, chemoselective, and modular synthesis of 3,3-disubstituted indolines .Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis
The chemical reactions involving 3-(Aminomethyl)indoline are diverse. For instance, a Mn(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids provides N-unprotected 2-aryl-3-cyanoindoles . Another reaction involves the use of an alkene-tethered amine-electrophile in a reaction that allows for a rapid, chemoselective, and modular synthesis of 3,3-disubstituted indolines .Physical And Chemical Properties Analysis
Indoline, the parent compound of 3-(Aminomethyl)indoline, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
Copper-Catalyzed Alkene Diamination 3-(Aminomethyl)indoline, as a variant of 2-aminomethyl indolines, is valuable in the field of catalytic asymmetric reactions. The copper-catalyzed alkene diamination technique is one of the prominent methods for synthesizing chiral 2-aminomethyl indolines. These compounds are crucial in asymmetric catalysis and medicinal chemistry due to their high enantioselectivity and broad substrate range. This method significantly enhances the accessibility of substituted 2-aminomethyl indolines, which are key components in bioactive compounds and ligands for catalytic reactions (Turnpenny & Chemler, 2014).
Total Synthesis of Indoline Alkaloids Indoline alkaloids, known for their potent biological activities, are synthesized through strategies that efficiently assemble their core architectures. The cyclopropanation of enamines, particularly for constructing complex nitrogen-containing ring systems, is a pivotal reaction. This method plays a crucial role in the synthesis of indoline alkaloids, contributing to the development of molecules with significant pharmaceutical potential (Zhang, Song, & Qin, 2011).
Intramolecular Dearomative Oxidative Coupling In the synthesis of indoline alkaloids, creating a quaternary stereocenter is a significant challenge due to steric repulsion and synthetic difficulties associated with nitrogen atoms in polycyclic rings. The intramolecular dearomative oxidative coupling of indoles is a versatile strategy in synthesizing indoline alkaloids, effectively addressing the inherent synthetic challenges (Zi, Zuo, & Ma, 2015).
Formal [3+2]-Cycloaddition for Chiral Indolines The formal [3+2]-annulation protocol represents a streamlined approach to construct 2,3-disubstituted indolines. By employing in situ generated aryne and γ-amino-α,β-unsaturated esters, this method achieves the synthesis of indoline units with high regio- and diastereoselectivity, demonstrating the versatility of 3-(Aminomethyl)indoline derivatives in organic synthesis (Aher, Suryavanshi, & Sudalai, 2017).
Rh(III)-Catalyzed C-H Functionalization The Rh(III)-catalyzed C-H functionalization of indolines using 1,4,2-dioxazol-5-ones demonstrates the potential of 3-(Aminomethyl)indoline derivatives in the synthesis of C7-amidated indolines. These compounds exhibit significant anticancer activity, emphasizing the relevance of 3-(Aminomethyl)indoline in medicinal chemistry (Jeon et al., 2016).
Safety and Hazards
The safety data sheet for indoline, a related compound, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
The unique reaction mode discovered in the synthesis of 3,3-disubstituted indolines could inspire the development of diverse synthetic tactics based on the Pd/NBE catalysis for broader applications . As research continues, dihydroindoles and their derivatives, including 3-(Aminomethyl)indoline, will play a greater role in the medical field .
Mechanism of Action
Target of Action
3-(Aminomethyl)indoline, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
The mode of action of 3-(Aminomethyl)indoline involves its interaction with these targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the target and the environment in which the compound is acting. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
3-(Aminomethyl)indoline, as an indole derivative, can affect various biochemical pathways. Indole is a significant heterocyclic system that provides the skeleton to many natural products and drugs . It is also a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely, depending on the specific targets of the compound.
Result of Action
The molecular and cellular effects of 3-(Aminomethyl)indoline’s action depend on its specific targets and mode of action. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXLQEOIUNXHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



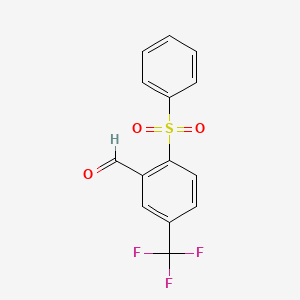


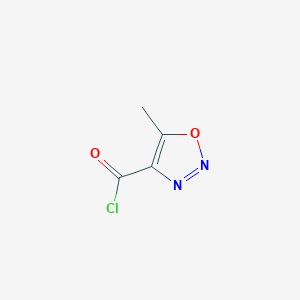
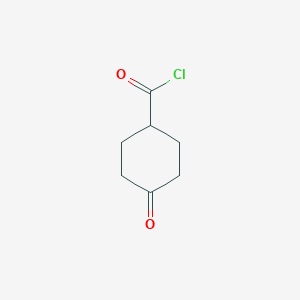
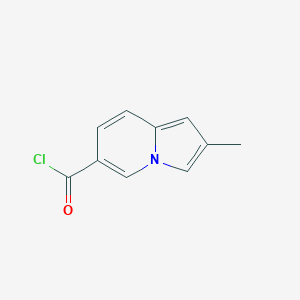
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)
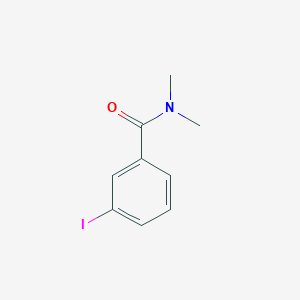
![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)



